(3E)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a formamido group, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include fluorophenyl isocyanate, trimethylphenylamine, and butanamide derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides; conditionssolvent choice based on the reactants, ambient or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(3E)-3-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
Flunarizine: A pharmaceutical compound with similar functional groups used to treat migraines.
Naftifine: An antifungal agent with structural similarities, used to treat skin infections.
Uniqueness
(3E)-3-{[(2-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its fluorophenyl group imparts distinct chemical properties, making it valuable for specialized research and industrial applications.
Properties
Molecular Formula |
C20H22FN3O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-fluoro-N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C20H22FN3O2/c1-12-9-13(2)19(14(3)10-12)22-18(25)11-15(4)23-24-20(26)16-7-5-6-8-17(16)21/h5-10H,11H2,1-4H3,(H,22,25)(H,24,26)/b23-15+ |
InChI Key |
AISAIQGGSLIFAC-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C/C(=N/NC(=O)C2=CC=CC=C2F)/C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(=NNC(=O)C2=CC=CC=C2F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.